9-(2,5-Dimethylphenyl)-10-methylacridinium Perchlorate

Beschreibung

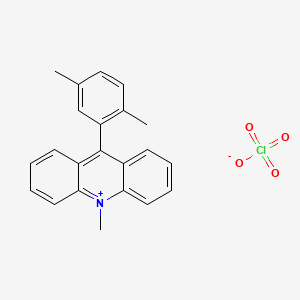

9-(2,5-Dimethylphenyl)-10-methylacridinium Perchlorate (CAS: Not explicitly listed; molecular formula: C₂₂H₂₀ClNO₄, molecular weight: 397.86 g/mol) is a cationic acridinium derivative with a 2,5-dimethylphenyl substituent at the 9-position and a methyl group at the 10-position, paired with a perchlorate counterion. It is commercially available as a yellow-to-orange crystalline solid, soluble in acetone, and is utilized in thermodynamic studies of adsorption on clay surfaces . Safety data indicate it is flammable, causes skin and eye irritation, and requires precautions such as protective gloves and ventilation during handling .

Eigenschaften

Molekularformel |

C22H20ClNO4 |

|---|---|

Molekulargewicht |

397.8 g/mol |

IUPAC-Name |

9-(2,5-dimethylphenyl)-10-methylacridin-10-ium;perchlorate |

InChI |

InChI=1S/C22H20N.ClHO4/c1-15-12-13-16(2)19(14-15)22-17-8-4-6-10-20(17)23(3)21-11-7-5-9-18(21)22;2-1(3,4)5/h4-14H,1-3H3;(H,2,3,4,5)/q+1;/p-1 |

InChI-Schlüssel |

YJZRFOQDIUJOMA-UHFFFAOYSA-M |

Kanonische SMILES |

CC1=CC(=C(C=C1)C)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)C.[O-]Cl(=O)(=O)=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Grignard Reaction with Acridone Derivatives

The primary synthesis route for structurally related acridinium salts involves Grignard reactions between aryl bromides and acridone derivatives. For 9-(2,5-dimethylphenyl)-10-methylacridinium perchlorate, this method is inferred from analogous protocols for similar compounds, such as 9-(2,6-dimethylphenyl)-10-methylacridinium perchlorate.

Procedure Outline :

- Grignard Reagent Preparation :

- 2,5-Dimethylbromobenzene (or analogous aryl bromide) is reacted with magnesium in dry tetrahydrofuran (THF) under inert atmosphere (e.g., nitrogen) to form the Grignard reagent.

- Acridone Reaction :

- The Grignard reagent is added to 9-methylacridone (or substituted acridone) in dichloromethane (CH₂Cl₂) at −20°C to 0°C.

- Hydrolysis and Acid Treatment :

- The reaction mixture is quenched with water and treated with perchloric acid (HClO₄) to protonate the acridinium nitrogen.

- Purification :

Key Data :

Advantages :

- High Functional Group Compatibility : Tolerates electron-donating substituents (e.g., methyl groups).

- Scalability : Adjusted for gram-scale synthesis via controlled stoichiometry.

Limitations :

- Low Yields : Reported yields for similar compounds range from 25–31%, suggesting inefficiencies in electron transfer or side reactions.

Electrochemical Oxidation

An alternative method employs electrochemical oxidation of N-methylacridinium salts, as described in patents for related acridinium perchlorates. This approach avoids harsh reagents and improves safety.

Procedure Outline :

- Salt Dissolution :

- N-Methylacridinium salt (e.g., N-methylacridinium tetrafluoroborate) is dissolved in diethyl ether or methanol.

- Electrolysis Setup :

- A two-electrode cell with a silver/silver nitrate reference electrode is used.

- Controlled Oxidation :

- Electrolysis is performed at 0.61 V vs Ag/AgNO₃ or in galvanostatic mode (3 mA/cm²).

- Purification :

Key Data :

| Parameter | Value/Description | Source |

|---|---|---|

| Solvent | Diethyl ether, methanol | |

| Electrode Potential | 0.61 V (vs Ag/AgNO₃) | |

| Current Density | 3 mA/cm² (galvanostatic) | |

| Yield | 81–86% (for analogous salts) |

Advantages :

- Environmental Benefits : Eliminates toxic reagents like perchloric acid.

- High Purity : Controlled oxidation minimizes byproducts.

Limitations :

- Equipment Dependency : Requires specialized electrochemical setups.

Comparative Analysis of Methods

| Method | Yield (%) | Key Reagents | Safety Concerns |

|---|---|---|---|

| Grignard Reaction | 25–31 | Aryl bromide, Mg, HClO₄ | Pyrophoric Mg, acidic HClO₄ |

| Electrochemical Oxidation | 81–86 | N-Methylacridinium salt | Low (no strong acids) |

Recommendations :

- Electrochemical Oxidation is preferred for higher yields and safety.

- Grignard Reactions may be optimized via catalysts (e.g., Cu salts) to improve yields.

Purification and Characterization

Post-synthesis purification and characterization are critical to ensure product quality.

Purification Techniques :

- Recrystallization : From acetone-diethyl ether mixtures for high-purity salts.

- Column Chromatography : Alumina (Al₂O₃) columns for removing unreacted starting materials.

Characterization Data :

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

9-(2,5-Dimethylphenyl)-10-methylacridinium Perchlorat hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Es wird als Reagenz in verschiedenen organischen Synthesen und als Katalysator in bestimmten chemischen Prozessen verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.

Medizin: Forschungen laufen, um seine potenziellen therapeutischen Anwendungen zu untersuchen, insbesondere bei der Behandlung bestimmter Krankheiten.

Industrie: Es wird bei der Entwicklung neuer Materialien und als Bestandteil in bestimmten industriellen Prozessen verwendet.

Wirkmechanismus

Der Wirkmechanismus von 9-(2,5-Dimethylphenyl)-10-methylacridinium Perchlorat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Die Verbindung kann an bestimmte Enzyme oder Rezeptoren binden, was zu Veränderungen ihrer Aktivität führt. Diese Wechselwirkung kann zu verschiedenen biologischen Wirkungen führen, abhängig vom jeweiligen Ziel und Signalweg.

Wissenschaftliche Forschungsanwendungen

9-(2,5-Dimethylphenyl)-10-methylacridinium Perchlorate has several scientific research applications, including:

Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

Industry: It is used in the development of new materials and as a component in certain industrial processes.

Wirkmechanismus

The mechanism of action of 9-(2,5-Dimethylphenyl)-10-methylacridinium Perchlorate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Acridinium Derivatives

Substituent Variations

10-Methyl-9-phenylacridinium Perchlorate (CAS 36519-61-6)

- Molecular Formula: C₂₀H₁₆ClNO₄ (MW: 369.80 g/mol).

9-Mesityl-10-methylacridinium Perchlorate (CAS 674783-97-2)

- Structure : Mesityl (2,4,6-trimethylphenyl) group at the 9-position.

- Molecular Formula: C₂₃H₂₂ClNO₄ (MW: 411.88 g/mol).

- Properties : Increased steric bulk and symmetry compared to 2,5-dimethylphenyl, which may reduce adsorption kinetics but improve photostability due to restricted rotation .

9-(2,6-Dichlorophenoxycarbonyl)-10-methylacridinium Triflate

Counterion Effects

- Perchlorate vs. Tetrafluoroborate/Methyl Sulfate: 10-Methylacridinium Methyl Sulfate (CAS 26456-05-3) has lower molecular weight (C₁₄H₁₂ClNO₄, MW: 301.70 g/mol) and higher solubility in polar solvents due to the smaller methyl sulfate counterion . 9-Mesityl-10-phenylacridinium Tetrafluoroborate exhibits reduced hygroscopicity compared to perchlorate salts, improving stability in humid environments .

Electronic and Catalytic Properties

- Redox Potentials: Electron-donating methyl groups in 2,5-dimethylphenyl derivatives raise the HOMO energy, enhancing reductive photoredox activity compared to halogenated analogs (e.g., 2,6-dichloro) .

- Photocatalytic Efficiency : The 2,5-dimethylphenyl group balances steric and electronic effects, making it superior to phenyl or mesityl derivatives in certain electron-transfer reactions .

Research Implications

- Structure-Activity Relationships : Substituent position (e.g., 2,5- vs. 3,5-dimethyl) and electronic nature (electron-donating vs. withdrawing) critically influence adsorption, redox behavior, and catalytic efficiency .

- Counterion Selection: Perchlorate enhances solubility in non-polar media, while tetrafluoroborate improves stability for storage .

Biologische Aktivität

9-(2,5-Dimethylphenyl)-10-methylacridinium perchlorate is a synthetic compound belonging to the acridinium family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicine and research.

- Molecular Formula: C17H18ClN2O4

- Molecular Weight: 346.79 g/mol

- IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to participate in electron transfer processes. It acts as a photocatalyst in redox reactions, facilitating the generation of reactive oxygen species (ROS) which can lead to cellular damage in target cells, particularly in cancerous tissues. Studies suggest that the compound can inhibit specific enzymes involved in cell proliferation and survival, making it a candidate for anticancer therapies.

Antimicrobial Activity

Research indicates that acridinium derivatives exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates efficacy against various bacterial strains due to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

Anticancer Properties

The compound has been evaluated for its cytotoxic effects on several cancer cell lines. The following table summarizes the findings from recent studies:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (Cervical Cancer) | 5.4 | Moderate cytotoxicity |

| MCF-7 (Breast Cancer) | 3.2 | Significant growth inhibition |

| A549 (Lung Cancer) | 4.8 | Induction of apoptosis |

Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers investigated the anticancer efficacy of this compound on human cervical cancer cells (HeLa). The compound exhibited an IC50 value of 5.4 µM, indicating moderate cytotoxicity. Mechanistic studies revealed that the compound induces apoptosis through ROS generation and mitochondrial dysfunction.

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL.

Research Findings

Recent findings highlight the potential of acridinium derivatives as therapeutic agents. They show promise not only in cancer treatment but also as antimicrobial agents. The ability to modulate enzyme activities involved in critical cellular processes positions these compounds as valuable tools in drug development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 9-(2,5-Dimethylphenyl)-10-methylacridinium Perchlorate, and how can reaction conditions be optimized?

- Methodology : Adapt acridinium salt synthesis protocols, such as cyclization using polyphosphoric acid (PPA) at 120–130°C for 3 hours, followed by precipitation and purification via solvent washing . Optimization can leverage computational reaction path searches (e.g., quantum chemical calculations) to identify energetically favorable intermediates and reduce trial-and-error experimentation .

- Key Parameters : Monitor reaction homogeneity, temperature stability, and post-synthetic purification using acetone (solubility confirmed in ).

Q. How should researchers safely handle and store this compound given its oxidizer properties?

- Methodology :

- Storage : Keep in airtight containers away from heat sources and combustible materials (P220/P221 protocols) .

- Handling : Use PPE (gloves, goggles) and work in fume hoods. In case of spills, neutralize with dry sand or inert absorbents, avoiding aqueous solutions to prevent perchlorate reactivity .

Q. What spectroscopic and analytical techniques are suitable for characterizing this compound?

- Methodology :

- UV-Vis Spectroscopy : Confirm π-π* transitions in acridinium core using acetone solutions (solubility: ~10 mg/mL) .

- NMR/Mass Spectrometry : Use deuterated acetone for solubility. Monitor methyl group environments (2,5-dimethylphenyl substituents) and perchlorate counterion integrity .

- Validation : Cross-reference with PubChem data (if available) or computational predictions for structural verification.

Advanced Research Questions

Q. How can computational modeling accelerate the design of reactions involving this acridinium salt?

- Methodology :

- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to map energy profiles for cyclization or electron-transfer processes .

- Feedback Loops : Integrate experimental data (e.g., reaction yields, byproducts) into computational models to refine predictions .

- Case Study : Simulate charge-transfer interactions in photoredox catalysis to predict catalytic efficiency.

Q. How can contradictions between experimental results and theoretical models be resolved?

- Methodology :

- Data Triangulation : Compare experimental outcomes (e.g., reaction yields, spectroscopic data) with multiple computational methods (DFT, MD simulations) .

- Error Analysis : Quantify uncertainties in computational parameters (e.g., basis set selection) and experimental variables (e.g., solvent purity) .

- Example : Discrepancies in predicted vs. observed absorption maxima may arise from solvent effects not accounted for in simulations.

Q. What mechanistic insights explain the photophysical behavior of this acridinium salt?

- Methodology :

- Time-Resolved Spectroscopy : Probe excited-state dynamics (e.g., fluorescence lifetime measurements) in varying solvents .

- Theoretical Modeling : Calculate frontier molecular orbitals to elucidate charge-transfer pathways and intersystem crossing rates .

- Application : Correlate structural features (e.g., methyl substituents) with stability under UV irradiation.

Q. How can reactor design mitigate risks when using this compound as an oxidizer?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.